Uridine-13C9, 15N2-5 triphosphate sodi U

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13N2Na2O15P3 |

|---|---|

Molecular Weight |

528.10 g/mol |

IUPAC Name |

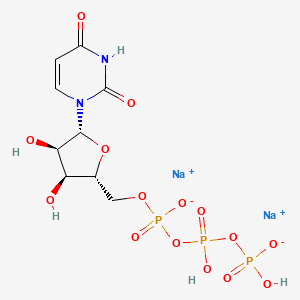

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChI Key |

JFXKPFPIFSFLOU-WFIJOQBCSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Uridine-13C9 15N2-5 triphosphate sodium salt chemical properties

An In-depth Technical Guide to Uridine-13C9,15N2-5'-triphosphate, Sodium Salt

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Uridine-13C9,15N2-5'-triphosphate, sodium salt, a critical tool for advanced research in structural biology, drug development, and metabolic analysis. We will delve into its core chemical properties, synthesis, and key applications, with a focus on the causal principles behind its utility and the methodologies that ensure robust and reproducible results.

Core Physicochemical Properties and Structure

Uridine-13C9,15N2-5'-triphosphate (fully labeled UTP) is an isotopically enriched analog of the naturally occurring Uridine-5'-triphosphate. In this compound, all nine carbon atoms are substituted with the stable isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with Nitrogen-15 (¹⁵N).[1] This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic properties, which are the foundation of its primary applications, without altering its fundamental chemical reactivity in biological systems.[1][2]

The sodium salt form ensures stability and solubility in aqueous solutions, making it suitable for direct use in a variety of biochemical assays. Commercially, it is often supplied as a solution in a buffered aqueous medium (e.g., 5mM Tris HCl) to maintain a stable pH.[3]

Table 1: Key Physicochemical and Isotopic Properties

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃ | [3] |

| Molecular Weight | 539.03 g/mol (Disodium Salt) | [3] |

| Unlabeled MW | 550.09 g/mol (Trisodium Salt) | [4] |

| Mass Shift (M+) | +11 Da | [3] |

| CAS Number | 285978-18-9 | [5] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [3][6] |

| Chemical Purity | ≥95% (CP) | [3] |

| Storage Conditions | -20°C, protect from light | [3][5][6] |

| Appearance | Typically a solution | [3][6] |

Synthesis, Biosynthesis, and Quality Control

The production of uniformly labeled ribonucleoside 5'-triphosphates (NTPs) like Uridine-13C9,15N2-5'-triphosphate is a sophisticated process. While complex chemical syntheses are possible, a common and efficient method involves biosynthesis.[1][7]

This bio-fermentation approach leverages microorganisms, such as specific strains of E. coli, which are cultured in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively.[1] The cellular machinery of the organism naturally incorporates these heavy isotopes into all its biomolecules, including the NTPs. The labeled NTPs are then extracted from the cell lysate and purified to a high degree using chromatographic techniques.[1] Chemienzymatic methods, which combine chemical synthesis of precursors with enzymatic phosphorylation steps, have also been developed, offering an alternative route with high yields.[8]

Causality in Synthesis Choice : The biosynthetic route is often preferred because it ensures uniform labeling across all positions of the molecule in a highly efficient and stereospecific manner, which can be challenging to achieve through purely chemical synthesis.

Figure 1: High-level overview of the biosynthetic production of labeled NTPs.

Quality Control : Rigorous quality control is essential. The final product's identity, chemical purity, and isotopic enrichment are verified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This ensures that researchers are working with a well-defined and highly enriched compound, which is critical for the accuracy of downstream quantitative experiments.

Core Applications in Modern Research

The unique properties of Uridine-13C9,15N2-5'-triphosphate make it an indispensable tool in two major analytical domains: NMR spectroscopy and mass spectrometry.

Structural and Dynamic Characterization of RNA by NMR Spectroscopy

The Challenge : Studying the structure and dynamics of large biomolecules like Ribonucleic Acid (RNA) with NMR is inherently difficult. The large number of atoms results in severe spectral overlap in standard ¹H NMR spectra, making it impossible to assign signals and derive structural restraints.

The Solution : Isotopic labeling with ¹³C and ¹⁵N is the cornerstone of modern biomolecular NMR.[1] By incorporating Uridine-13C9,15N2-5'-triphosphate into an RNA molecule, researchers can leverage the distinct NMR properties of these nuclei. This enables a suite of multi-dimensional heteronuclear NMR experiments (e.g., HSQC, HNCO) that correlate the proton signals with their attached ¹³C and ¹⁵N nuclei, resolving the spectral overlap and allowing for resonance assignment.[1]

Expert Insight : The true power of full labeling lies in its ability to probe molecular dynamics. Techniques such as NMR relaxation dispersion can be used to study the transient, excited conformational states of RNA that are often critical for its function (e.g., binding to other molecules).[1] The presence of ¹³C and ¹⁵N reporters throughout the uridine residues provides a rich dataset for characterizing these motions on a microsecond to millisecond timescale.[1]

Metabolic Flux Analysis and Quantitative Proteomics using Mass Spectrometry

The Challenge : Understanding the flow of metabolites through a biochemical pathway (metabolic flux) or accurately quantifying molecules in a complex biological sample requires a method to distinguish between pre-existing molecules and newly synthesized ones, or to provide a reliable internal standard.

The Solution : Labeled compounds serve as ideal tracers.[2] When Uridine-13C9,15N2-5'-triphosphate is introduced into a cell culture, it is incorporated into newly synthesized RNA.[1] By using mass spectrometry to measure the ratio of labeled to unlabeled RNA over time, researchers can precisely quantify the rates of RNA biosynthesis and degradation.[1]

As an Internal Standard : In quantitative MS-based assays (e.g., LC-MS), a known amount of the heavy, labeled compound is spiked into a sample.[2] Because the labeled standard is chemically identical to the unlabeled analyte of interest, it co-elutes and co-ionizes, but is detected as a separate ion due to its higher mass. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.[2]

Experimental Protocol: Uniform Isotopic Labeling of RNA via In Vitro Transcription

This protocol describes a standard method for producing an RNA molecule with all its uridine residues uniformly labeled with ¹³C and ¹⁵N. This is the most common application for this reagent.[1]

Principle : In vitro transcription is an enzymatic synthesis process that uses a DNA template and a bacteriophage RNA polymerase (e.g., T7 RNA polymerase) to synthesize a specific RNA sequence.[1] By providing Uridine-13C9,15N2-5'-triphosphate as the sole source of UTP in the reaction, all uridine positions in the resulting RNA transcript will be isotopically labeled.[1]

Materials :

-

Linearized DNA template containing the T7 promoter and the sequence of interest.

-

T7 RNA Polymerase.

-

Uridine-13C9,15N2-5'-triphosphate, sodium salt (e.g., 100 mM solution).

-

Unlabeled ATP, GTP, CTP (high purity).

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT).

-

RNase Inhibitor.

-

Nuclease-free water.

Step-by-Step Methodology :

-

Reaction Assembly : In a sterile, nuclease-free microcentrifuge tube on ice, combine the following in order: nuclease-free water, transcription buffer, DTT, unlabeled ATP, GTP, and CTP to their final concentrations.

-

Add Labeled UTP : Add the Uridine-13C9,15N2-5'-triphosphate solution to the reaction mix. Ensure it is the only source of UTP.

-

Add Template & Enzyme : Add the DNA template and RNase inhibitor. Mix gently by pipetting. The final component to be added is the T7 RNA Polymerase.

-

Incubation : Incubate the reaction at 37°C for 2-4 hours, or as optimized for the specific template and polymerase.

-

Template Removal : After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for a further 15-30 minutes at 37°C.

-

RNA Purification : Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial column-based RNA purification kit.

-

Quality Control : Assess the integrity and quantity of the labeled RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry. Confirm isotopic incorporation via mass spectrometry.

Figure 2: Standard workflow for in vitro transcription using labeled UTP.

Handling, Storage, and Stability

Storage : For long-term stability, Uridine-13C9,15N2-5'-triphosphate sodium salt, particularly in solution, must be stored at -20°C.[3] Some suppliers may recommend storage at -80°C for maximum longevity. It is crucial to protect the compound from light to prevent photodegradation.[5][6]

Handling :

-

Aliquoting : To avoid repeated freeze-thaw cycles that can lead to triphosphate chain hydrolysis, it is best practice to aliquot the solution into smaller, single-use volumes upon first use.

-

Contamination : Use nuclease-free tips and tubes to prevent enzymatic degradation of the NTP.

-

Stability : The material is generally stable under standard ambient conditions for short periods, such as during shipping or experiment setup.[5][9] However, prolonged exposure to higher temperatures, extreme pH, or nucleases will lead to degradation.

Conclusion

Uridine-13C9,15N2-5'-triphosphate, sodium salt, is more than just a reagent; it is an enabling technology. Its utility in resolving spectral complexity in NMR and providing definitive quantitative power in mass spectrometry has made it a cornerstone of modern molecular and cellular biology. By allowing researchers to precisely track, quantify, and characterize RNA and its metabolic pathways, this isotopically labeled compound provides unparalleled insights into the fundamental processes of life. Proper understanding of its properties and adherence to validated protocols are key to unlocking its full scientific potential.

References

- Benchchem. (n.d.). Uridine-13C9, 15N2-5 triphosphate sodi U.

- MedchemExpress. (n.d.). Uridine triphosphate- 13 C 9 , 15 N 2 sodium (Synonyms: UTP - 13C9, 15N2 sodium).

- ChemicalBook. (n.d.). Uridine-5'-triphosphoric acid trisodium salt(19817-92-6) 1H NMR spectrum.

- ChemScene. (n.d.). 285978-18-9 | Uridine triphosphate-13C9,15N2 sodium.

- Cambridge Isotope Laboratories, Inc. (n.d.). Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) CP 90% (in solution).

- Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP).

- PubChem, National Institutes of Health. (n.d.). UTP, Trisodium Salt.

- Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution safety information.

- PubMed. (n.d.). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C].

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Uridine-5'-monophosphoric acid disodium salt.

- PubMed. (2003, June 21). The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR.

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 尿苷-13C9,15N2 5′-三磷酸 钠盐 溶液 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. UTP, Trisodium Salt | C9H12N2Na3O15P3 | CID 6099529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. isotope.com [isotope.com]

- 7. The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

Precision Isotope Labeling of UTP for High-Resolution RNA NMR

A Technical Guide for Structural Biology & Drug Discovery

Executive Summary

In the "Resolution Revolution" of structural biology, RNA remains a challenging frontier. While Cryo-EM resolves massive complexes, solution-state NMR is the only technique capable of visualizing the dynamic ensembles of RNA critical for small-molecule docking and riboswitch function. This guide focuses on the strategic deployment of Stable Isotope Labeled Uridine-5'-Triphosphate (UTP) . Uridine is ubiquitous in RNA structural motifs—from U-turns to wobble base pairs—making UTP labeling the highest-yield entry point for spectral assignment. This document details the physics of isotope selection, a field-proven in vitro transcription (IVT) protocol, and the decision logic for deuteration strategies.

Part 1: The Physics & Chemistry of Labeling

Why UTP? The Linewidth Challenge

The primary enemy in RNA NMR is spectral crowding and linewidth broadening .[1][2] As RNA size increases, the rotational correlation time (

-

The

C/ -

The Deuterium (

H) Solution: Replacing non-exchangeable protons with deuterium ( -

Uridine Specificity: Uridine residues are often involved in dynamic exchange (imino protons). Labeled UTP allows for specific detection of U-A base pairs and G-U wobble pairs via

N-HSQC without the background noise of G, C, and A resonances.

Strategic Selection of UTP Isotopomers

Not all experiments require the most expensive isotopes. Use this decision matrix to select the correct UTP reagent.

| Labeling Strategy | Isotope Pattern | RNA Size Limit | Application | Cost Factor |

| Uniform | U- | < 25 nt | Full structure determination, NOESY assignment. | |

| Residue-Specific | U- | < 40 nt | Simplifying crowded spectra; identifying U-residues in loops/bulges. | |

| Perdeuterated | 25 - 60 nt | Global fold determination; reducing | ||

| Atom-Specific | 5- | > 60 nt | Large complexes; removing | |

| Segmental | Labeled UTP in specific domain | > 100 nt | Domain-specific dynamics within a large complex (requires ligation). |

Part 2: Decision Logic & Workflow Visualization

Experimental Decision Matrix

Before synthesis, determine the labeling necessity based on RNA mass and sequence complexity.

Caption: Decision tree for selecting UTP isotopomers based on RNA nucleotide length and relaxation constraints.

Part 3: High-Yield IVT Protocol for Labeled UTP

Expert Insight: Labeled nucleotides (NTPs) often exhibit lower incorporation efficiency than wild-type NTPs due to slight structural perturbations or impurities. The following "Fed-Batch" protocol is optimized to maximize the usage of expensive labeled UTP.

Reagents

-

Template: Linearized plasmid or dsDNA (must have T7 promoter).

-

Enzyme: High-concentration T7 RNA Polymerase (home-made or commercial high-yield).

-

Labeled UTP: 100 mM stock (buffered to pH 8.0 with Tris/NaOH). Critical: Do not use unbuffered NTPs; they will acidify the reaction and kill the polymerase.

-

Unlabeled NTPs: ATP, GTP, CTP (100 mM each).

-

Buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100, 5 mM DTT.

-

Magnesium Acetate: 1 M stock.

Step-by-Step Methodology

-

Magnesium Titration (The "Sweet Spot"):

-

Theory: Free

is required for catalysis, but NTPs chelate -

Action: Prepare 20

L pilot reactions. Fix total NTP concentration at 20 mM (5 mM each). Titrate -

Readout: Run on Urea-PAGE. Select the concentration yielding the highest full-length band with minimal abortive transcripts (smearing). Typically,

.

-

-

Large-Scale Synthesis (Fed-Batch Mode):

-

Set up the reaction (e.g., 5 mL) at the optimized

level. -

Incubate at 37°C.

-

The Trick: At 2 hours, add a "spike" of T7 polymerase and additional

(1-2 mM). -

Why? As pyrophosphate (PPi) accumulates, it precipitates

. Adding fresh

-

-

Purification (HPLC vs. PAGE):

-

For labeled RNA, Anion Exchange HPLC (Dionex DNAPac or similar) is superior to PAGE.

-

Benefit: Higher recovery (>85% vs 60% for PAGE) and removal of acrylamide contaminants that interfere with NMR shimming.

-

Workflow Diagram

Caption: Optimized workflow from template preparation to NMR data acquisition, emphasizing HPLC purification.

Part 4: Data Acquisition & Validation

Once the sample is in the NMR tube (typically 0.2 - 1.0 mM RNA in

-

1D

H NMR (Imido Region):-

Look at 10-15 ppm. Sharp peaks indicate a folded RNA. Broad blobs indicate aggregation.

-

-

2D

HSQC:-

Residue-Specific Validation: If you used only

C/ -

Self-Validation: If you see Guanine imino peaks (usually distinct chemical shifts), your "unlabeled" GTP source may be contaminated, or metabolic scrambling occurred (rare in IVT, common in in vivo expression).

-

-

NOESY Strategy:

-

For deuterated samples, the lack of H5/H5'' protons simplifies the NOESY walk. Focus on H1' to H6/H8 connectivity.

-

References

-

Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186.

-

Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936-962.

-

Lu, K., et al. (2010). NMR detection of dynamic processes in nucleic acids. Journal of the American Chemical Society, 132(15).

-

Biological Magnetic Resonance Data Bank (BMRB). Reference chemical shifts for RNA.

-

Silantes GmbH. Technical notes on Ribonucleotide Triphosphates (rNTPs) for RNA synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Specification & Application Guide: Uridine-13C9 15N2 5'-Triphosphate Sodium

Executive Summary

Uridine-13C9 15N2 5'-triphosphate sodium (U-13C9, 15N2 UTP Na) is a stable isotope-labeled nucleoside triphosphate utilized primarily in multidimensional NMR spectroscopy and quantitative mass spectrometry . By replacing all nine carbon atoms with Carbon-13 (

This guide provides a definitive breakdown of its molecular weight characteristics, critical for accurate molarity calculations in in vitro transcription (IVT) and structural biology workflows.

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

The Isotopic Mass Shift

To accurately calculate the molecular weight (MW) for experimental dosing, one must account for the specific atomic mass differences between natural isotopes and the enriched stable isotopes.

| Element | Natural Isotope (Majority) | Enriched Isotope | Mass Shift ( | Count in UTP | Total Mass Shift |

| Carbon | +1.003 Da | 9 | +9.027 Da | ||

| Nitrogen | +0.997 Da | 2 | +1.994 Da | ||

| Total | +11.021 Da |

Molecular Weight Calculation Matrix

Commercial preparations of UTP are supplied as sodium salts. The stoichiometry of sodium (

Below is the calculation matrix for the most common forms.

-

Base Formula (Labeled Free Acid):

-

Base MW (Labeled Free Acid): 495.15 g/mol

| Salt Form | Chemical Formula | Calculation Logic | Molecular Weight ( g/mol ) |

| Free Acid | Base Mass | 495.15 | |

| Disodium ( | Base - 2H + 2Na | 539.11 | |

| Trisodium ( | Base - 3H + 3Na | 561.09 | |

| Tetrasodium ( | Base - 4H + 4Na | 583.07 |

Critical Note: The Disodium (

) form (MW ~539.1) is the standard commercial preparation for 100 mM solutions (e.g., Sigma-Aldrich Product 645672) [1]. Always calculate concentration using the specific MW listed on your vial to avoid stoichiometry errors in IVT.

Structural Visualization

The following diagram illustrates the chemical structure of Uridine-13C9 15N2 5'-triphosphate, highlighting the uniformly labeled Ribose and Uracil rings.

Applications in High-Fidelity Research

Multidimensional NMR of RNA

In RNA structural biology, spectral crowding is a significant challenge. U-13C9, 15N2 UTP is used to synthesize isotopically labeled RNA via in vitro transcription.

-

Mechanism: The

and -

Benefit: Enables the assignment of sugar pucker conformations and base pairing geometries in large RNA molecules (e.g., riboswitches, aptamers) [2].

Internal Standard for Metabolomics

In LC-MS/MS workflows, this compound serves as an ideal internal standard (IS) for quantifying intracellular UTP pools.

-

Protocol: Spike a known concentration of U-13C9, 15N2 UTP into cell lysates during extraction.

-

Advantage: It co-elutes with endogenous UTP but is mass-resolved (+11 Da shift), correcting for matrix effects and ionization suppression [3].

Experimental Protocol: Integrating into IVT

Objective: Synthesize

Materials

-

Template: Linearized plasmid or PCR product with T7 promoter.

-

NTP Mix: ATP, GTP, CTP (unlabeled or labeled as required).

-

Labeled UTP: U-13C9, 15N2 UTP Na (100 mM stock).

-

Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM

, 2 mM Spermidine, 10 mM DTT.

Workflow

-

Stoichiometry Check: Ensure the final concentration of labeled UTP matches the unlabeled NTPs (typically 2–5 mM final concentration).

-

Thawing: Thaw the 100 mM labeled UTP solution on ice. Do not vortex vigorously ; mix by gentle flicking to preserve phosphate integrity.

-

Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation:

-

Water

Buffer

-

-

Incubation: Incubate at 37°C for 2–4 hours.

-

Purification: Treat with DNase I, then purify via spin column or Lithium Chloride precipitation.

Quality Control & Validation

Before committing precious sample to large-scale synthesis, validate the reagent:

-

ESI-MS Validation:

-

Inject a 10 µM dilution into an ESI-MS (Negative Mode).

-

Target m/z: Look for the [M-H]⁻ peak.

-

Calculation:

Free acid anion mass in MS is typically observed as the deprotonated species ( -

Expect m/z ~ 494.14 (for the mono-anion of the labeled free acid).

-

-

Purity Check:

-

Purity should be

by HPLC to ensure no truncated phosphate species (UDP/UMP) which inhibit transcription yield.

-

References

-

Sigma-Aldrich.[1] Uridine-13C9,15N2 5′-triphosphate disodium salt solution Product Specification. Retrieved from

- Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA.

-

MedChemExpress.[2][3] Uridine triphosphate-13C9,15N2 sodium Datasheet. Retrieved from

Sources

Advanced Applications of [U-13C9, 15N2]-UTP in RNA NMR Spectroscopy: From Synthesis to Structure

Executive Summary

This technical guide details the application of Uridine-13C9, 15N2 5'-triphosphate (hereafter referred to as [U-13C, 15N]-UTP ) in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a uniformly labeled nucleoside triphosphate, this isotopologue is the cornerstone for determining the solution structures of RNA and investigating RNA-ligand interactions in drug discovery.

By incorporating [U-13C, 15N]-UTP into RNA transcripts, researchers transform "invisible" carbon and nitrogen atoms into active magnetic probes. This enables the measurement of heteronuclear couplings, relaxation rates, and chemical shifts essential for mapping the complex fold of non-coding RNAs, riboswitches, and viral genomes.

Fundamental Principles: The Isotope Advantage

Native RNA is composed of

The [U-13C9, 15N2]-UTP Spin System

For a Uridine residue derived from this triphosphate, the labeling pattern provides a continuous network of coupled spins:

-

Ribose Moiety (

): Allows assignment of the sugar pucker and backbone connectivity via HCCH-COSY experiments. -

Uracil Base (

): The

Experimental Protocol: Enzymatic Synthesis of Labeled RNA

The most robust method to introduce [U-13C, 15N]-UTP into RNA is T7 RNA polymerase-mediated in vitro transcription (IVT).[1]

Workflow Diagram

The following diagram illustrates the production pipeline from plasmid DNA to NMR-ready sample.

Caption: Optimized workflow for generating isotope-labeled RNA using T7 RNA polymerase.

Step-by-Step Methodology

1. Template Preparation:

-

Linearize plasmid DNA containing the T7 promoter and target sequence.

-

Critical: Purify via phenol-chloroform extraction to remove RNases and restriction enzymes.

2. Reaction Optimization (Mg

-

Free nucleotides chelate magnesium. Since [U-13C, 15N]-UTP is expensive, perform a small-scale (25

L) Mg -

Target Ratio: [NTP total] : [Mg

]

3. Large-Scale Transcription:

-

Buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100, 5 mM DTT.

-

Nucleotides: Add [U-13C, 15N]-UTP (typically 2–4 mM final) and unlabeled ATP/GTP/CTP (or labeled versions if full labeling is required).

-

Enzyme: Add T7 RNA Polymerase (0.1 mg/mL).

-

Incubate at 37°C for 3–4 hours. Note: Inorganic pyrophosphatase (IPP) can be added to prevent pyrophosphate precipitation.

4. Purification:

-

PAGE: Best for RNAs < 50 nt.[2] Run on denaturing urea-PAGE, UV shadow, excise band, and electroelute.

-

HPLC: Best for RNAs > 50 nt. Use anion exchange (e.g., DNA-Pac PA200) at high temperature (65°C) to resolve secondary structures.

NMR Spectroscopy Applications

A. Resonance Assignment Strategies

The primary challenge in RNA NMR is the "spectral crowding" of ribose protons.[2] [U-13C, 15N]-UTP alleviates this by spreading signals into the carbon and nitrogen dimensions.

Magnetization Transfer Logic

To assign a Uridine residue, we utilize specific pulse sequences that transfer magnetization through the scalar couplings (

Caption: Magnetization transfer pathway in an HCN experiment connecting the Ribose (H1') to the Base (H6).

B. Key Pulse Sequences

The following table summarizes the essential experiments enabled by [U-13C, 15N]-UTP.

| Experiment | Target Interaction | Information Yielded |

| 2D | N1-H3 (Imino) | Base Pairing: U-H3 signals appear at 10-15 ppm. Hydrogen-bonded iminos are protected from solvent exchange and visible; free ones are not. |

| HNN-COSY | N-H...N (H-bond) | Direct H-Bond Detection: Correlates the donor N (Uridine N3) with the acceptor N (Adenine N1) across the A-U base pair. |

| HCN | H1' | Sugar-to-Base Connectivity: Links the ribose spin system to the aromatic base spin system. |

| HCCH-COSY | C-C (Ribose) | Sugar Pucker: Correlates all carbons in the ribose ring (C1'-C2'-C3'-C4'-C5') to determine C2'-endo vs C3'-endo conformation. |

C. Drug Discovery: Ligand Screening

In drug development, [U-13C, 15N]-UTP labeled RNA is used to screen small molecules (e.g., for SMA or viral targets).

-

Chemical Shift Perturbation (CSP): Record a

HSQC of the labeled RNA. -

Titration: Add the drug candidate in steps.

-

Observation: Shifts in the Uridine imino (N3-H3) peaks indicate binding near U-rich loops or A-U helices. The

label provides the resolution needed to distinguish specific binding from non-specific aggregation.

Data Analysis & Interpretation

When analyzing spectra of [U-13C, 15N]-UTP labeled RNA, refer to these standard chemical shift ranges to validate assignments.

Table: Typical Chemical Shifts for Uridine in RNA (referenced to DSS/NH3)

| Atom | Nucleus | Chemical Shift Range (ppm) |

| C1' | 88.0 – 93.0 | |

| C2' - C5' | 60.0 – 85.0 | |

| C5 | 102.0 – 104.0 | |

| C6 | 140.0 – 143.0 | |

| N1 (Glycosidic) | 140.0 – 150.0 | |

| N3 (Imino) | 155.0 – 165.0 | |

| H3 (Imino Proton) | 10.0 – 15.0 (only if H-bonded) |

References

-

Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186. Link

-

Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936–962. Link

-

Duss, O., et al. (2012). NMR chemical shifts of RNA. Journal of Biomolecular NMR, 53, 321–331. Link

-

Lu, K., et al. (2010). NMR detection of dynamic protein-ligand interactions. Current Protocols in Protein Science, 60(1), 17-12. Link

-

Barnwal, R. P., et al. (2017). Applications of NMR to structure determination of RNAs large and small. Archives of Biochemistry and Biophysics, 628, 42-56. Link

Sources

Part 1: The Fundamental Distinction: Unveiling the Isotopic Label

An In-depth Technical Guide to the Core Differences and Applications of Standard UTP and Isotopically Labeled UTP-¹³C₉,¹⁵N₂

For researchers, scientists, and professionals in drug development, a nuanced understanding of the tools of molecular biology is paramount. Uridine triphosphate (UTP) is a fundamental building block in cellular processes, but its isotopically labeled counterpart, UTP-¹³C₉,¹⁵N₂, offers a powerful lens through which to observe the intricate molecular dance of life. This guide delves into the core distinctions between standard UTP and its stable isotope-labeled form, providing expert insights into the rationale behind experimental choices and detailing the advanced applications that this labeling unlocks.

Standard Uridine Triphosphate (UTP) is a pyrimidine nucleoside triphosphate vital for life.[1][2][3][4] It is a key precursor in the synthesis of RNA and acts as an energy source in various metabolic pathways.[3][5] Its molecular structure consists of the nucleobase uracil, a ribose sugar, and a triphosphate group.

UTP-¹³C₉,¹⁵N₂, in contrast, is a non-radioactive, stable isotope-labeled version of UTP.[6][7] In this molecule, all nine carbon atoms are substituted with the heavier carbon-13 (¹³C) isotope, and both nitrogen atoms in the uracil base are replaced with the nitrogen-15 (¹⁵N) isotope.[8] This subtle alteration in atomic mass does not change the chemical properties or biological activity of the molecule but imparts a unique physical signature that can be detected by sophisticated analytical techniques.[9]

Below is a table summarizing the key physical and chemical properties of standard UTP and UTP-¹³C₉,¹⁵N₂.

| Property | Standard UTP | UTP-¹³C₉,¹⁵N₂ |

| Molecular Formula | C₉H₁₅N₂O₁₅P₃ | ¹³C₉H₁₅¹⁵N₂O₁₅P₃ |

| Average Molecular Weight ( g/mol ) | 484.14 | ~539.03[7] |

| Isotopic Composition | Natural abundance (~98.9% ¹²C, ~1.1% ¹³C; ~99.6% ¹⁴N, ~0.4% ¹⁵N) | Enriched in ¹³C (typically >98%) and ¹⁵N (typically >98%)[10] |

| Biological Activity | Native | Identical to native UTP |

| Primary Detection Methods | UV-Vis Spectroscopy, HPLC | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

The decision to use UTP-¹³C₉,¹⁵N₂ is driven by the need to distinguish it from the naturally abundant, unlabeled UTP in a biological sample. This ability to "see" the labeled molecules underpins a range of advanced research applications.

Part 2: The "Why": Driving Forces for Employing Isotopic Labeling

The use of isotopically labeled nucleotides like UTP-¹³C₉,¹⁵N₂ is not merely a technical substitution but a strategic choice to overcome the limitations of conventional biochemical assays. The primary motivators for employing this advanced tool fall into two main categories: structural elucidation and quantitative analysis.

Deciphering Molecular Architecture with Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most significant applications of UTP-¹³C₉,¹⁵N₂ is in the field of structural biology, particularly for the determination of RNA and RNA-protein complex structures by NMR spectroscopy.[8][11] In complex biomolecules, the NMR signals from individual atoms often overlap, making it impossible to resolve the structure.[12] Isotopic labeling with ¹³C and ¹⁵N provides a solution to this challenge by enabling multidimensional NMR experiments that can differentiate and assign signals to specific atoms in the molecule.[12][13][14]

The causality behind this choice is rooted in the principles of NMR. The ¹³C and ¹⁵N nuclei have a nuclear spin that makes them NMR-active, and their presence allows for the transfer of magnetization between bonded atoms. This enables experiments that correlate the chemical shifts of different nuclei, spreading the otherwise overlapped signals into multiple dimensions and dramatically improving spectral resolution.[15]

Diagram: The Rationale for Isotopic Labeling in NMR

Caption: Workflow illustrating how isotopic labeling overcomes NMR signal overlap.

Precise Quantification and Tracking with Mass Spectrometry (MS)

In the realm of quantitative proteomics, metabolomics, and drug development, Mass Spectrometry is a powerful tool for identifying and quantifying molecules based on their mass-to-charge ratio.[16] UTP-¹³C₉,¹⁵N₂ serves as an ideal internal standard for MS-based quantification of UTP and its metabolites.[6][17][18] By adding a known amount of the labeled standard to a sample, the abundance of the endogenous, unlabeled UTP can be accurately determined by comparing the signal intensities of the labeled and unlabeled species.

This approach is crucial for studies of metabolic flux, where researchers trace the fate of labeled precursors through various biochemical pathways.[8][19] It also finds application in the characterization of RNA therapeutics, where precise quantification and sequence mapping are essential for quality control.[20][21]

Part 3: In the Lab: Protocols and Experimental Workflows

The practical application of UTP-¹³C₉,¹⁵N₂ hinges on its successful incorporation into RNA and subsequent analysis. The following sections provide an overview of key experimental protocols.

Enzymatic Synthesis of Labeled RNA via In Vitro Transcription

The most common method for producing isotopically labeled RNA for structural studies is through in vitro transcription using bacteriophage RNA polymerases, such as T7 RNA polymerase.[22][23][24][25][26] This technique allows for the synthesis of milligram quantities of RNA from a DNA template.

Experimental Protocol: In Vitro Transcription with Labeled NTPs

-

Template Preparation: A linear double-stranded DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.

-

Reaction Setup: A reaction mixture is prepared containing the DNA template, T7 RNA polymerase, a transcription buffer (including magnesium chloride, which is crucial for polymerase activity), and the four ribonucleoside triphosphates (NTPs). To achieve uniform labeling, UTP-¹³C₉,¹⁵N₂ is used in place of standard UTP. For selective labeling, a mix of labeled and unlabeled NTPs can be used.

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes.

-

Purification: The labeled RNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification and Quality Control: The concentration and purity of the labeled RNA are determined by UV-Vis spectroscopy and gel electrophoresis.

Diagram: In Vitro Transcription Workflow for Labeled RNA Synthesis

Caption: Step-by-step workflow for the enzymatic synthesis of labeled RNA.

Structural Analysis of Labeled RNA by NMR Spectroscopy

Once the labeled RNA is synthesized and purified, it can be analyzed by NMR to determine its three-dimensional structure. This involves a series of experiments to assign the chemical shifts of the ¹H, ¹³C, and ¹⁵N atoms and to measure distances and angles between them.

Key NMR Experiments for Labeled RNA:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D experiment that correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms. It provides a "fingerprint" of the molecule, with one peak for each N-H group.

-

HNCACB/HN(CO)CACB: These are 3D experiments used for sequential assignment of backbone resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the overall fold of the RNA. ¹³C- or ¹⁵N-edited NOESY experiments are used with labeled samples to resolve spectral overlap.

The data from these and other NMR experiments are then used in computational software to calculate and refine the 3D structure of the RNA molecule.

Part 4: Applications in Drug Discovery and Development

The ability to study the structure and dynamics of RNA and its complexes with proteins has significant implications for drug discovery.[27][28][29][30] Many diseases are linked to the malfunction of RNA-protein interactions, and understanding these interactions at the molecular level can guide the design of small molecules or other therapeutics that modulate their activity.[27][31][32]

UTP-¹³C₉,¹⁵N₂ is a critical tool in this endeavor, enabling researchers to:

-

Determine the structure of RNA drug targets: By elucidating the 3D structure of a target RNA, researchers can identify potential binding pockets for small molecule drugs.

-

Study the mechanism of action of RNA-targeting drugs: NMR can be used to observe how a drug binds to its RNA target and the conformational changes that occur upon binding.

-

Characterize RNA therapeutics: For drugs that are themselves RNA molecules (e.g., siRNA, mRNA vaccines), isotopic labeling is used in conjunction with MS and NMR for quality control, ensuring the identity, purity, and integrity of the final product.[21]

Conclusion

UTP-¹³C₉,¹⁵N₂ is far more than just a heavy version of its standard counterpart. It is a sophisticated molecular probe that, in the hands of skilled researchers, provides unprecedented insights into the structure, dynamics, and function of RNA. From deciphering the intricate folds of RNA enzymes to guiding the development of next-generation therapeutics, the applications of this isotopically labeled nucleotide are at the forefront of molecular biology and drug discovery. The investment in this advanced reagent is justified by the richness and clarity of the data it provides, empowering scientists to answer fundamental questions and address pressing challenges in human health.

References

- Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.

- Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 585-592.

-

¹³C ¹⁵N Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Isotope Labeling. (n.d.). Cerno Bioscience. Retrieved from [Link]

- Roca, M., & de la Torre, R. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Journal of Mass Spectrometry, 58(8), e4973.

- Kim, H. J., Wang, X., & Fierke, C. A. (2010). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.21.

- Paulines, M. J., & Limbach, P. A. (2014). Identification of RNA sequence isomer by isotope labeling and LC-MS/MS. Journal of the American Society for Mass Spectrometry, 25(11), 1951–1960.

- Beverly, M., Sam, F., & Mbi, A. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry, 94(20), 7149–7157.

-

Uridine triphosphate. (n.d.). Grokipedia. Retrieved from [Link]

-

Uridine Triphosphate (UTP). (2025, July 3). Laboratory Notes. Retrieved from [Link]

- Varani, G., Aboul-ela, F., & Allain, F. H.-T. (1996). Applications of NMR to structure determination of RNAs large and small. Progress in Nuclear Magnetic Resonance Spectroscopy, 29(1-2), 51-127.

-

Uridine triphosphate. (2023, September 24). In Wikipedia. Retrieved from [Link]

-

Uridine triphosphate Definition and Examples. (2021, March 1). Biology Online Dictionary. Retrieved from [Link]

-

Synthesizing Stable Isotope-Labeled Nucleic Acids. (2023, November 3). Silantes. Retrieved from [Link]

- Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Chemienzymatic synthesis of uridine nucleotides labeled with [¹⁵N] and [¹³C]. Nucleic Acids Research, 20(17), 4515–4523.

- D'Souza, V., & Summers, M. F. (2004). Biosynthetic Preparation of ¹³C/¹⁵N-Labeled rNTPs for High-Resolution NMR Studies of RNAs. In Methods in Molecular Biology (Vol. 252, pp. 1-16). Humana Press.

- Inoue, T., & Cech, T. R. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(21), e142.

- Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513.

- D'Souza, V., & Summers, M. F. (2005). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 32(3), 173-189.

- Pan, X., & Shen, H. B. (2022). Prediction of RNA–protein interactions using a nucleotide language model.

- Grembecka, J. (2015).

- Marchanka, A., & Wacker, A. (2021). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 758661.

- Tollinger, M., & Kreutz, C. (2002). Preparation of partially ²H/¹³C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 30(23), 5033–5040.

- Li, Y., & Fu, X. D. (2024). Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges. Advanced Science, 11(1), e2305885.

-

Random RNA Labeling (in vitro Transcription-based). (n.d.). Jena Bioscience. Retrieved from [Link]

- D'Souza, V., & Summers, M. F. (2016). Protein–RNA interactions: structural biology and computational modeling techniques. WIREs RNA, 7(6), 797-814.

-

Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes. Retrieved from [Link]

-

Custom RNA and DNA Oligonucleotide Synthesis Service. (n.d.). Silantes. Retrieved from [Link]

- Fleet, G. W., & Witty, D. R. (2003). The economical synthesis of [2'-(¹³C), 1,3-(¹⁵N₂)]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry, 1(12), 2095-2097.

- D'Souza, V., & Summers, M. F. (2020). Protein-RNA interactions: structural biology and computational modeling techniques.

- Sam, F., & Mbi, A. (2022). Mass spectrometry-based mRNA sequence mapping via complementary RNase digests and bespoke visualisation tools. Chemical Science, 13(28), 8234–8245.

- Corley, M., & K-M., R. (2021). Compendium of Methods to Uncover RNA-Protein Interactions In Vivo. International Journal of Molecular Sciences, 22(6), 3127.

- Weng, Y., & Li, W. (2023). RNA chemistry and therapeutics. Nature Reviews Drug Discovery, 22(10), 807-828.

- Damase, T. R., & Sukhovershin, R. (2024). Recent Advances and Prospects in RNA Drug Development. Pharmaceuticals, 17(11), 1451.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 4. biologyonline.com [biologyonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. gentaur.co.uk [gentaur.co.uk]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 10. isotope.com [isotope.com]

- 11. Protein–RNA interactions: structural biology and computational modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 14. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]

- 15. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mass spectrometry-based mRNA sequence mapping via complementary RNase digests and bespoke visualisation tools - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 23. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. isotope.com [isotope.com]

- 25. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 26. thermofisher.com [thermofisher.com]

- 27. Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. academic.oup.com [academic.oup.com]

- 32. mdpi.com [mdpi.com]

Uridine-13C9 15N2-5 triphosphate sodium salt CAS number search

Executive Summary

The precise identification and application of stable isotope-labeled nucleotides are critical bottlenecks in structural biology and quantitative mass spectrometry. This guide addresses the specific isotopologue Uridine-

Unlike standard reagents, stable isotopes often lack universally harmonized CAS Registry Numbers in public databases. This document provides a definitive identification matrix, a "Search Strategy" for procurement, and a validated protocol for analytical verification.

Part 1: Chemical Identity & The CAS Conundrum

The Identification Matrix

Stable isotopes frequently occupy a regulatory gray area where vendors assign proprietary identifiers or "associated" CAS numbers that may not appear in the American Chemical Society (ACS) registry. Use the following matrix for procurement and regulatory documentation.

| Parameter | Technical Specification | Notes |

| Chemical Name | Uridine- | Full dual-label (Base + Ribose) |

| Unlabeled Parent CAS | 19817-92-6 (Trisodium salt) | Use for structural search baseline |

| Vendor-Cited CAS | 285978-18-9 | Caution: Cited by vendors (e.g., ChemScene, MCE) but may not be in global registries. |

| Molecular Formula | "x" varies by pH (typically 3 or 4) | |

| Molecular Weight | ~539.03 g/mol (Disodium form) | Varies by salt stoichiometry |

| Mass Shift | +11 Da (M+11) | Relative to unlabeled UTP |

Structural Visualization & Isotope Mapping

The following diagram illustrates the labeling pattern. Note that all carbons (ribose and uracil ring) and all nitrogens (uracil ring) are heavy isotopes.

Figure 1: Isotopic topology of U-13C9, 15N2 UTP. The N-Glycosidic bond connects the fully labeled base to the fully labeled sugar, enabling specific NMR coherence transfers.

Part 2: Primary Applications in Structural Biology

The primary utility of this isotopologue is in Multidimensional Heteronuclear NMR for RNA structure determination.

Mechanism of Action in NMR

-

Spectral Simplification: The uniform

C/ -

Resonance Assignment: The

C-

Workflow: From Synthesis to Spectra

This material is rarely used "as is" for direct measurement; it is typically a substrate for in vitro transcription.

Figure 2: Typical experimental workflow utilizing labeled UTP for RNA synthesis.

Part 3: Analytical Validation Protocol

Trusting a vendor's Certificate of Analysis (CoA) is insufficient for high-stakes structural biology. You must validate the Isotopic Enrichment and Chemical Purity .[3]

Protocol: Mass Spectrometry (ESI-MS)

Objective: Confirm M+11 mass shift and absence of unlabeled (M+0) contaminants.

-

Preparation: Dilute the sodium salt to 10 µM in 50:50 Methanol:Water (with 10mM Ammonium Acetate to reduce Na+ adduct complexity).

-

Mode: Negative Ion Mode (ESI-).

-

Target Calculation:

-

Unlabeled UTP [M-H]⁻: ~483.0 m/z.

-

Target

C

-

-

Acceptance Criteria:

-

Primary peak at 494.0 ± 0.5 m/z.

-

Unlabeled peak (483.0 m/z) intensity < 1% (indicates >99% enrichment).

-

Protocol: 1D H-NMR (Proton NMR)

Objective: Verify salt stoichiometry and absence of organic solvents.

-

Solvent: D

O (99.9%). -

Observation: The H5 and H6 protons on the Uracil ring will show large J-coupling splitting due to the attached

C atoms (J -

Salt Check: Integration of the ribose signals relative to any residual Tris or buffer signals (if supplied in solution) ensures correct concentration calculations.

Part 4: Handling & Storage

-

Hygroscopicity: The sodium salt is extremely hygroscopic. Weighing small amounts of powder is error-prone.

-

Recommendation: Purchase pre-aliquoted solutions (e.g., 100mM) or dissolve the entire vial immediately upon opening to create a stock solution.

-

-

Stability: UTP is prone to hydrolysis (loss of gamma/beta phosphates) at acidic pH or high temperatures.

-

Storage: -20°C or -80°C.

-

Buffer: Maintain pH 7.5–8.0 (Tris-HCl or Phosphate buffer). Avoid unbuffered water which can become acidic.

-

References

-

PubChem. Uridine 5'-triphosphate sodium (Unlabeled Parent). National Library of Medicine. Available at: [Link]

-

Fürtig, B., et al. (2003). NMR Spectroscopy of RNA. ChemBioChem. (Foundational text on using 13C/15N NTPs). Available at: [Link]

Sources

Technical Guide: Solubility and Stability of UTP-13C9 15N2 Sodium Salt

This guide details the solubility, stability, and handling protocols for UTP-13C9 15N2 Sodium Salt , a stable isotope-labeled analog of Uridine 5'-triphosphate. It is designed for researchers utilizing this compound as an internal standard in quantitative LC-MS/MS metabolomics and enzymatic kinetics.

Executive Summary

UTP-13C9 15N2 Sodium Salt is a uniformly labeled nucleotide analog where all nine carbon atoms are substituted with Carbon-13 (

As a polyphosphate, its stability is governed by the hydrolysis kinetics of the phosphoanhydride bonds, which are highly sensitive to pH, temperature, and divalent cation concentration. This guide provides evidence-based protocols to maximize the half-life and analytical precision of this reagent.

Physicochemical Profile

The sodium salt form is the industry standard for stability, rendering the molecule highly polar and water-soluble while mitigating the acidity of the free phosphate groups.

| Property | Data |

| Compound Name | Uridine- |

| Molecular Formula | |

| Mass Shift | +11.0 Da (relative to unlabeled UTP) |

| Appearance | White to off-white lyophilized powder or clear aqueous solution |

| Hygroscopicity | High (Desiccated storage required) |

| pKa Values | ~0.9 (P-O), ~6.5 ( |

Solubility Data

The solubility of UTP-13C9 15N2 is driven by its three phosphate groups. It is highly hydrophilic and practically insoluble in non-polar organic solvents.

Solvent Compatibility Table

| Solvent | Solubility | Comments |

| Water (Milli-Q) | > 75 mM (> 40 mg/mL) | Excellent solubility. Preferred solvent for stock solutions. |

| Tris-HCl (pH 7.5) | > 50 mM | Ideal for maintaining stability during storage. |

| DMSO | < 1 mM (Insoluble) | Do NOT use. Poor solubility; moisture in DMSO accelerates degradation. |

| Ethanol/Methanol | Insoluble | Precipitants. Used for purifying nucleotides from aqueous solutions. |

Critical Insight: While UTP is soluble in water, dissolving it in unbuffered water (pH ~5-6 due to dissolved CO

) can accelerate autohydrolysis. Always buffer stock solutions to pH 7.5 – 8.5.

Stability & Degradation Kinetics[5]

The primary degradation pathway of UTP-13C9 15N2 is the hydrolysis of the phosphoanhydride bonds, sequentially releasing inorganic phosphate (

Degradation Pathway Diagram

Figure 1: Stepwise hydrolysis of UTP. The conversion of UTP to UDP is the rate-limiting stability concern during storage.

Stability Factors[5][6][7][8][9][10]

-

pH Sensitivity:

-

Acidic (pH < 6.0): Rapid hydrolysis. The protonation of the terminal gamma-phosphate makes the phosphorus atom more electrophilic and susceptible to water attack.

-

Alkaline (pH 7.5 – 10.0): Most stable. Repulsion between the negatively charged hydroxyl ions and the negatively charged phosphates retards hydrolysis.

-

-

Temperature:

-

-20°C / -80°C: Stable for > 12 months (solid) or > 6 months (solution).

-

+4°C: Stable for 1–2 weeks.

-

+25°C (Room Temp): ~1% degradation per 24 hours in liquid state.

-

> 60°C: Rapid decomposition (minutes).

-

-

Freeze-Thaw Cycles: Repeated freezing causes local pH shifts (eutectic crystallization) that can degrade nucleotides. Limit to < 3 cycles.

Handling & Storage Protocol

To maintain the integrity of this high-value isotope standard, follow this "Self-Validating" preparation workflow.

Stock Solution Preparation Workflow[4][11][12]

Figure 2: Workflow for preparing stable stock solutions. The equilibration step is critical to prevent moisture ingress.

Detailed Protocol Steps

-

Equilibration: Allow the product vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

-

Solvent Choice: Do not use pure water. Use 10 mM Tris-HCl or HEPES (pH 7.5 – 8.0) . This buffers the solution against acidity caused by atmospheric

absorption. -

Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM). Higher concentrations are generally more stable than dilute working solutions.

-

Aliquoting: Divide into single-use aliquots (e.g., 20

L) to avoid freeze-thaw cycles. Use polypropylene tubes; avoid glass which can adsorb phosphates. -

Storage: Store aliquots at -80°C .

Application Notes for Mass Spectrometry

When using UTP-13C9 15N2 as an Internal Standard (IS):

-

Co-elution: The physicochemical properties (RT, pKa, hydrophobicity) of the labeled standard are identical to endogenous UTP, ensuring they co-elute perfectly in Reverse Phase (RP) or HILIC chromatography.

-

Mass Resolution: Ensure your Mass Spectrometer resolution is sufficient to distinguish the +11 Da shift.

-

Unlabeled UTP (M-H)-: ~483.0 m/z

-

Labeled UTP (M-H)-: ~494.0 m/z

-

-

Cross-Talk: Check for isotopic impurity. If the labeling efficiency is <99%, the standard may contribute signal to the unlabeled channel (M+0), skewing quantitation.

References

-

Silantes. Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to Isotopically Labeled Ribonucleotides for RNA Dynamics Research

Introduction: Decoding the Dynamic World of RNA

For researchers, scientists, and drug development professionals, understanding the intricate dance of RNA molecules is paramount to unraveling biological processes and designing effective therapeutics. Far from being a static messenger, RNA is a highly dynamic molecule, adopting a multitude of conformations to carry out its diverse functions, from gene regulation to catalysis.[1][2] To truly comprehend these mechanisms, we must be able to observe the structural transitions and interactions of RNA in real-time and at atomic resolution. This is where the power of isotopic labeling, coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comes to the forefront.[1][3][4]

This guide provides a comprehensive overview of the principles, methodologies, and applications of using isotopically labeled ribonucleotides to probe the dynamic nature of RNA. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and drug discovery efforts.

The "Why": The Imperative for Isotopic Labeling in RNA Research

Standard analytical techniques often struggle to provide the necessary resolution to study the complex and transient structures of RNA.[5] NMR spectroscopy, a powerful tool for studying biomolecular structure and dynamics in solution, faces significant challenges when analyzing larger RNA molecules due to severe spectral overlap and line broadening.[5][6][7] Isotopic labeling, the process of strategically replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), provides an elegant solution to these problems.[6][8]

By introducing these "molecular tags," we can:

-

Simplify Complex Spectra: Selective labeling of specific nucleotides or segments of an RNA molecule dramatically reduces the number of signals in an NMR spectrum, allowing for unambiguous resonance assignment.[6][9]

-

Enhance Spectral Sensitivity: Isotopic enrichment can improve the sensitivity of NMR experiments, enabling the study of larger and more complex RNA systems.

-

Probe Specific Interactions: Labeled nucleotides can be used to pinpoint the sites of drug binding or protein-RNA interactions, providing critical information for drug design.[10][11]

-

Characterize Molecular Motion: Isotope-sensitive NMR experiments can measure the rates and amplitudes of atomic motions over a wide range of timescales, from picoseconds to seconds, revealing the dynamic landscape of RNA function.[1][2][12]

The "How": A Journey from Labeled Nucleotide to Dynamic Insight

The successful application of isotopic labeling in RNA dynamics research involves a multi-step workflow, from the synthesis of labeled ribonucleotides to the acquisition and interpretation of analytical data.

Part 1: Generating the Labeled Building Blocks

The foundation of any isotope-labeling experiment is the availability of high-quality, isotopically enriched ribonucleoside triphosphates (rNTPs). Several methods exist for their production, each with its own advantages and limitations.

In Vivo Biosynthesis

A common and cost-effective method involves growing microorganisms, such as E. coli or Methylophilus methylotrophus, on media containing isotopically labeled precursors like ¹⁵N-ammonium sulfate or ¹³C-glucose/methanol.[13] The bacteria's cellular machinery then incorporates these isotopes into their nucleic acids. The RNA is subsequently harvested, degraded into mononucleotides, and enzymatically converted to the desired rNTPs.[13] This method is particularly well-suited for producing uniformly labeled rNTPs.[13]

Enzymatic Synthesis

For more specific labeling patterns, enzymatic synthesis offers a powerful alternative. This approach utilizes a series of purified enzymes to convert isotopically labeled precursors, such as glucose or ribose, into the four rNTPs.[14] This method provides greater control over the labeling pattern and can be used to generate selectively deuterated or heteronuclear-labeled nucleotides, which are invaluable for advanced NMR experiments.[14]

Chemical Synthesis

Solid-phase chemical synthesis provides the ultimate control over the placement of isotopic labels.[6][15] This method involves the stepwise assembly of an RNA molecule on a solid support using phosphoramidite chemistry. By using isotopically labeled phosphoramidite building blocks, researchers can introduce labels at any desired position within the RNA sequence.[6][15] While powerful, this method is typically limited to the synthesis of shorter RNA oligonucleotides.[6][16] However, recent advancements have extended the length of chemically synthesized RNAs to around 80 nucleotides.[7]

Part 2: Incorporating Labeled Ribonucleotides into RNA

Once the labeled rNTPs are in hand, the next step is to incorporate them into the RNA molecule of interest.

In Vitro Transcription

The most widely used method for preparing isotopically labeled RNA is in vitro transcription (IVT).[5][6][15][17] This technique employs a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a DNA template.[6][17][18] By including labeled rNTPs in the reaction mixture, the polymerase will incorporate them into the growing RNA chain.[15][17] IVT is a versatile method that can be used to produce milligram quantities of RNA, ranging in size from short oligonucleotides to thousands of nucleotides.[17][18]

Table 1: Comparison of In Vitro Transcription Labeling Strategies

| Labeling Strategy | Description | Advantages | Disadvantages |

| Uniform Labeling | All four rNTPs in the reaction are isotopically labeled. | Maximizes the number of observable nuclei for NMR. | Can lead to severe spectral overlap in larger RNAs.[6] |

| Nucleotide-Specific Labeling | Only one or a subset of the four rNTPs is labeled. | Simplifies spectra by only showing signals from the labeled nucleotide type.[6] | Provides a partial view of the RNA structure. |

| Segmental Labeling | A specific segment of the RNA is labeled, while the rest remains unlabeled. | Drastically reduces spectral complexity, allowing for the study of specific domains within large RNAs.[3][9][19][20] | Requires more complex preparation involving enzymatic ligation of RNA fragments.[9][18][19] |

Experimental Protocol: Uniform ¹⁵N-Labeling of RNA via In Vitro Transcription

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled RNA molecule for NMR analysis.

1. DNA Template Preparation:

- Linearize a plasmid containing the gene of interest downstream of a T7 promoter.

- Alternatively, generate a PCR product containing the T7 promoter and the target sequence.

- Purify the DNA template using standard methods.

2. In Vitro Transcription Reaction Setup:

- In an RNase-free environment, combine the following components in a microcentrifuge tube:

- Nuclease-free water

- Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)

- Linearized DNA template (typically 1 µg)

- ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

- RNase inhibitor

- T7 RNA polymerase

- Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment and RNA Purification:

- Add DNase I to the reaction mixture to digest the DNA template.

- Incubate at 37°C for 15-30 minutes.

- Purify the RNA using a method such as phenol-chloroform extraction followed by ethanol precipitation, or a commercially available RNA purification kit.

4. Quality Control:

- Assess the integrity and purity of the labeled RNA by running a sample on a denaturing polyacrylamide gel.

- Quantify the RNA concentration using UV-Vis spectrophotometry.

Part 3: Probing RNA Dynamics with Advanced Analytical Techniques

With the isotopically labeled RNA in hand, researchers can now employ powerful analytical methods to investigate its structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for studying the structure and dynamics of isotopically labeled RNA in solution.[1][6] By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information at atomic resolution.

Key NMR Experiments for RNA Dynamics:

-

Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that correlates the chemical shifts of a heteronucleus (e.g., ¹⁵N) with its directly attached proton. This is often the starting point for assigning resonances in a labeled RNA.

-

Relaxation Experiments (T1, T2, and NOE): These experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions on the picosecond to nanosecond timescale.[1]

-

Relaxation Dispersion (CPMG and R1ρ): These techniques are used to study slower conformational exchange processes occurring on the microsecond to millisecond timescale.[12]

-

Hydrogen-Deuterium Exchange (HDX): By monitoring the rate at which imino protons exchange with deuterium in the solvent, HDX-NMR can provide information about the stability of base pairs and the accessibility of different regions of the RNA.[12]

Diagram 1: The Central Dogma and the Role of Isotopic Labeling

Caption: Isotopic labeling integrated into the central dogma for RNA dynamics studies.

Mass Spectrometry (MS)

Mass spectrometry is another powerful technique for analyzing RNA, offering high sensitivity and the ability to provide mass and sequence information from limited sample amounts.[21] While traditionally used for sequencing and modification analysis, recent advancements have enabled MS to also probe RNA structure and dynamics.[4][21]

Applications of MS in RNA Research:

-

Sequence Verification: MS can be used to confirm the sequence and integrity of synthesized RNA, including the successful incorporation of isotopic labels.[22]

-

Mapping RNA Modifications: MS is highly sensitive to changes in molecular mass, making it an excellent tool for identifying and locating post-transcriptional modifications.[21]

-

Quantitative Analysis: By using stable isotope labeling in combination with MS, researchers can perform quantitative analyses of RNA expression levels and turnover rates.[10][21]

-

Structural Probing: Techniques like hydrogen-deuterium exchange coupled with MS (HDX-MS) can provide information about the solvent accessibility of different regions of an RNA molecule, offering insights into its higher-order structure.

Diagram 2: Experimental Workflow for RNA Dynamics Analysis

Caption: A streamlined workflow from sample preparation to data analysis.

Applications in Drug Discovery and Development

The insights gained from studying RNA dynamics using isotopic labeling have significant implications for the pharmaceutical industry.

-

Target Identification and Validation: By understanding the conformational changes that RNA molecules undergo to perform their functions, researchers can identify novel drug targets.[10]

-

Structure-Based Drug Design: High-resolution structures of RNA-drug complexes, obtained through NMR studies of labeled RNA, can guide the design of more potent and specific therapeutics.

-

Mechanism of Action Studies: Isotopic labeling can be used to elucidate how a drug molecule modulates the structure and dynamics of its RNA target, providing a deeper understanding of its mechanism of action.

-

Pharmacokinetics and Metabolism: Stable isotope-labeled RNA drugs can be tracked in biological systems using mass spectrometry to study their absorption, distribution, metabolism, and excretion (ADME).[23][24]

Future Perspectives

The field of RNA dynamics research is continually evolving, with ongoing advancements in isotopic labeling methodologies, NMR and MS instrumentation, and computational modeling. The development of new techniques for segmental and site-specific labeling of large RNAs will open the door to studying even more complex biological systems.[3][9][19] The integration of data from multiple biophysical techniques will provide a more complete picture of the dynamic behavior of RNA. As our ability to visualize and understand the intricate dance of RNA molecules improves, so too will our capacity to develop novel and effective RNA-targeted therapies.

References

-

Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. [Link]

-

Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

-

Duchardt, E., & Schwalbe, H. (2005). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. [Link]

-

Limbach, P. A. (2008). MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. PMC. [Link]

-

Bothe, J. R., Nikolova, E. N., & Al-Hashimi, H. M. (2011). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. UNL Digital Commons. [Link]

-

Hennig, M., & Williamson, J. R. (2011). Mapping the Landscape of RNA Dynamics with NMR Spectroscopy. ACS Publications. [Link]

-

Heus, H. A., Wijmenga, S. S., & van der Schot, G. (2008). Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. PubMed. [Link]

-

Heus, H. A., Wijmenga, S. S., & van der Schot, G. (2008). Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Nucleic Acids Research, 36(14), e88. [Link]

-

World Pharma Today. (2023, May 22). Exploring mass spectrometry for RNA and oligonucleotide analysis. [Link]

-

Xu, Y., & Crothers, D. M. (1996). Determining RNA solution structure by segmental isotopic labeling and NMR: application to Caenorhabditis elegans spliced leader RNA 1. PNAS, 93(22), 12299-12303. [Link]

-

Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. PMC. [Link]

-

Heus, H. A., & Wijmenga, S. S. (2009). Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. PubMed. [Link]

-

D'Souza, R. N., & Summers, M. F. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

-

Pharmaceutical Technology. (2023, April 4). Marrying RNA and Mass Spectrometry. [Link]

-

Kremser, J., Strebitzer, E., Plangger, R., Juen, M. A., Nußbaumer, F., Glasner, H., Breuker, K., & Kreutz, C. (2017). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Chemical Science, 8(12), 8031–8038. [Link]

-

Beverly, M., Njoroge, M., & Guttman, M. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. ACS Publications. [Link]

-

Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]

-

Aita, T., Ishii, R., & Suzuki, T. (2009). An analytical platform for mass spectrometry-based identification and chemical analysis of RNA in ribonucleoprotein complexes. Nucleic Acids Research, 37(20), e132. [Link]

-

D'Souza, R. N., & Summers, M. F. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

-

Dethoff, E. A., & Al-Hashimi, H. M. (2019). RNA Dynamics by NMR Spectroscopy. PubMed. [Link]

-

Lukavsky, P. J., & Puglisi, J. D. (2004). Isotope labeling strategies for NMR studies of RNA. PMC. [Link]

-

Schubert, M., & Allain, F. H.-T. (2010). How to study the structure and dynamics of protein-RNA complexes by NMR spectroscopy. Mario Schubert. [Link]

-

Roche. (2011, December). RNA Labeling using In Vitro Transcription. [Link]

-

Wada, T., & Hyodo, K. (2013). Synthesis of 18O-labeled RNA for application to kinetic studies and imaging. Nucleic Acids Research, 41(13), e133. [Link]

-

Becette, O. B., Martin, C. O., & D'Souza, V. M. (2019). Schematic of the utility of using isotope labeled RNA phosphoramidites... ResearchGate. [Link]

-

D'Souza, R. N., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9325–9375. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. RNA Dynamics by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06747J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 11. marioschubert.ch [marioschubert.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 16. researchgate.net [researchgate.net]

- 17. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiple segmental and selective isotope labeling of large RNA for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring mass spectrometry for RNA and oligonucleotide analysis [worldpharmatoday.com]

- 23. academic.oup.com [academic.oup.com]

- 24. metsol.com [metsol.com]

High-Purity Uridine-13C9 15N2 Triphosphate: Technical Evaluation & Supplier Comparison

Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, NMR Spectroscopists, RNA Therapeutics Researchers

Executive Summary

In the field of multidimensional NMR spectroscopy of RNA, the quality of isotopic labeling reagents is not merely a variable—it is a determinant of spectral resolution and experimental success. Uridine-13C9 15N2 5'-Triphosphate (U-13C9, 15N2 rUTP) is a critical reagent for synthesizing uniformly labeled RNA via in vitro transcription (IVT).

This guide provides a technical analysis of the primary commercial sources for this isotopologue. Unlike standard reagents, labeled rNTPs exhibit significant variation in salt form (cation counter-ion) , chemical purity (hydrolysis levels) , and isotopic enrichment . These factors directly influence IVT yield, buffer composition, and the presence of spectral artifacts. This document empowers researchers to select the optimal supplier based on specific experimental constraints rather than brand loyalty alone.

Critical Technical Parameters

Before evaluating suppliers, one must understand the three "Pillars of Integrity" for labeled nucleotides.

The Cation Dilemma: Salt Form Impact

The counter-ion associated with the triphosphate moiety is the most overlooked specification, yet it has profound effects on NMR data.

-

Ammonium (

): Historically the standard (e.g., CIL).-